molecular formula C26H28F3N5O2 B11492547 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine

Cat. No.: B11492547
M. Wt: 499.5 g/mol
InChI Key: PVLJSVUWQHILEM-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is a complex organic compound that features a unique combination of adamantane, furan, and pyrazolo[1,5-A]pyrimidine moieties

Preparation Methods

The synthesis of 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine involves multiple steps. The synthetic route typically starts with the preparation of the adamantane derivative, followed by the formation of the pyrazolo[1,5-A]pyrimidine core. The final step involves the coupling of the furan and piperazine moieties under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under mild conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The trifluoromethyl group can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structure.

    Medicine: Preliminary studies suggest it may have antiviral and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other adamantane derivatives and pyrazolo[1,5-A]pyrimidine-based molecules. Compared to these compounds, 1-(Adamantan-1-YL)-4-[5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperazine is unique due to its combination of functional groups, which may confer distinct biological and chemical properties. Some similar compounds include:

  • 1-(Adamantan-1-yl)ethanone oxime esters
  • Pyrazolo[1,5-A]pyrimidine derivatives with different substituents

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C26H28F3N5O2

Molecular Weight

499.5 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C26H28F3N5O2/c27-26(28,29)22-11-20(21-2-1-7-36-21)31-23-19(15-30-34(22)23)24(35)32-3-5-33(6-4-32)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-2,7,11,15-18H,3-6,8-10,12-14H2

InChI Key

PVLJSVUWQHILEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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